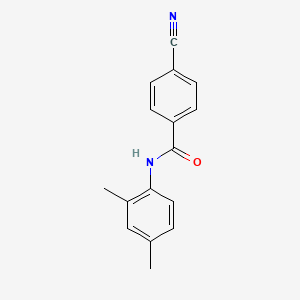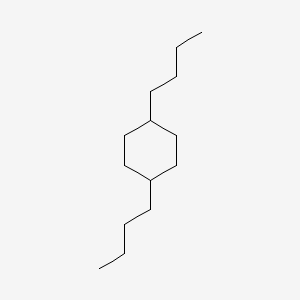
1,4-Dibutylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibutylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two butyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibutylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dibutylbenzene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired hydrogenation.
化学反応の分析
Types of Reactions: 1,4-Dibutylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine in the presence of light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated cyclohexanes.
科学的研究の応用
1,4-Dibutylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and steric effects in substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of 1,4-dibutylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery systems.
類似化合物との比較
- 1,4-Dimethylcyclohexane
- 1,4-Diethylcyclohexane
- 1,4-Dipropylcyclohexane
Comparison: 1,4-Dibutylcyclohexane is unique due to the longer butyl chains compared to its methyl, ethyl, and propyl counterparts. This results in different steric and hydrophobic properties, influencing its reactivity and applications. The larger substituents in this compound lead to greater steric hindrance and different conformational preferences, making it a valuable compound for studying steric effects in cyclohexane derivatives.
特性
CAS番号 |
820233-15-6 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
1,4-dibutylcyclohexane |
InChI |
InChI=1S/C14H28/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChIキー |
KMYGGPNJMODCTH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


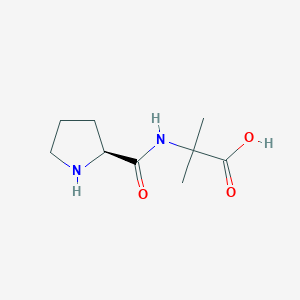
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
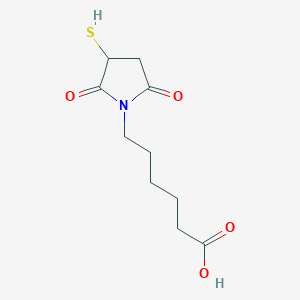
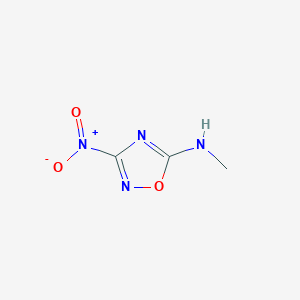
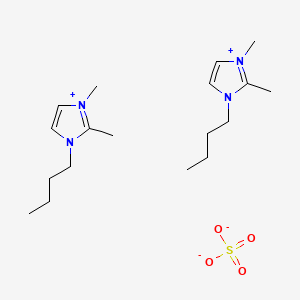
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
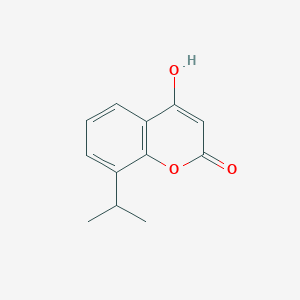
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
